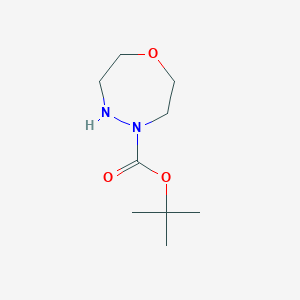

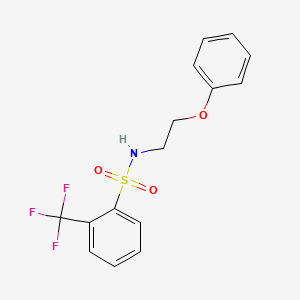

![molecular formula C6H6ClF3N2O B2992437 [5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 282523-11-9](/img/structure/B2992437.png)

[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

説明

“[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 128455-63-0 and a molecular weight of 228.56 . Its linear formula is C6H4ClF3N2O2 .

Molecular Structure Analysis

The linear formula of this compound is C6H4ClF3N2O2 . This suggests that the compound contains six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.科学的研究の応用

Ultrasonics Promoted Synthesis

A study by Jorge Trilleras et al. (2013) highlights the use of ultrasonics in synthesizing 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives. This method offers advantages such as shorter reaction times and higher yields, demonstrating the compound's role in facilitating efficient chemical synthesis processes (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Charge-Transfer Chemistry

The work of A. Adam et al. (2021) explores the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one. The study investigates the interaction with π-acceptors, revealing insights into the compound's potential applications in developing new materials and chemical sensors (Adam, Altalhi, Saad, Refat, & Hegab, 2021).

Methanol Production and Applications

F. Dalena et al. (2018) provide an overview of methanol's role in the chemical industry, including its production from CO2 and H2. This synthesis method offers a way to reduce CO2 emissions, with methanol serving as a building block for more complex chemicals. The review also touches on methanol's use in energy technologies, highlighting the broad utility of methanol and its derivatives in sustainable chemical processes (Dalena, Senatore, Marino, Gordano, Basile, & Basile, 2018).

Methanol-Based Industrial Biotechnology

J. Schrader et al. (2009) discuss the potential of methylotrophic bacteria in bioprocess technology, illustrating how methanol can serve as an alternative carbon source for producing fine and bulk chemicals. This highlights the role of methanol and its derivatives in the development of biotechnological processes and the production of chemicals via environmentally friendly methods (Schrader, Schilling, Holtmann, Sell, Filho, Marx, & Vorholt, 2009).

Safety and Hazards

作用機序

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O/c1-12-5(7)3(2-13)4(11-12)6(8,9)10/h13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYZKEABMLECRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

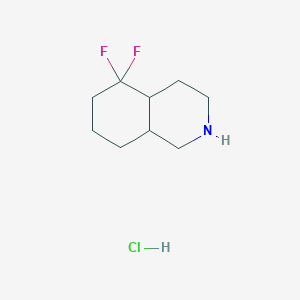

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

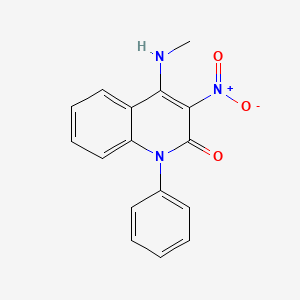

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2992358.png)

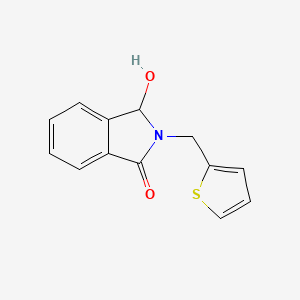

![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)

![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)

![N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide](/img/structure/B2992372.png)

![N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE](/img/structure/B2992376.png)